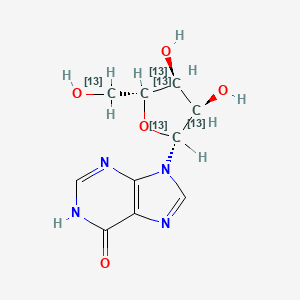

Inosine-13C5

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

分子式 |

C10H12N4O5 |

|---|---|

分子量 |

273.19 g/mol |

IUPAC 名称 |

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1/i1+1,4+1,6+1,7+1,10+1 |

InChI 键 |

UGQMRVRMYYASKQ-ANYWVTQQSA-N |

手性 SMILES |

C1=NC2=C(C(=O)N1)N=CN2[13C@H]3[13C@@H]([13C@@H]([13C@H](O3)[13CH2]O)O)O |

规范 SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |

产品来源 |

United States |

Foundational & Exploratory

Inosine-13C5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Inosine-13C5, a stable isotope-labeled nucleoside crucial for metabolic research and drug development. This document details its chemical properties, structure, and applications, with a focus on its use in stable isotope tracing studies.

Introduction to this compound

This compound is a non-radioactive, stable isotope-labeled form of inosine. In this molecule, five carbon atoms in the ribose sugar moiety are replaced with the heavy isotope carbon-13 (¹³C). This labeling makes this compound an invaluable tool for tracing the metabolic fate of inosine in biological systems without the need for radioactive tracers.

Inosine itself is an endogenous purine nucleoside formed from the deamination of adenosine. It plays significant roles in various physiological processes, exhibiting anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] As a stable isotope-labeled analog, this compound allows researchers to quantitatively track its uptake, metabolism, and incorporation into downstream metabolic pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

Chemical Structure and Properties

The chemical structure of this compound is identical to that of inosine, with the exception of the five carbon atoms in the ribofuranose ring being ¹³C.

IUPAC Name: 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl-13C)tetrahydrofuran-2-yl-2,3,4,5-13C4)-1,9-dihydro-6H-purin-6-one[1]

Chemical Structure:

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅¹³C₅H₁₂N₄O₅ | [3] |

| Molecular Weight | 273.19 g/mol | [3] |

| Appearance | White to Off-white Solid | [1] |

| Purity | ≥98% | [1] |

| Isotopic Enrichment | ≥99 atom % ¹³C | [4] |

| Solubility | Soluble in DMSO (10 mg/mL) and Water. | [1][3] |

| Storage | Store at -20°C. | [3] |

Applications in Research and Drug Development

The primary application of this compound is in metabolic flux analysis (MFA) and stable isotope tracing studies. These experiments are critical for understanding cellular metabolism in both healthy and diseased states.

-

Metabolic Pathway Tracing: Researchers use this compound to trace the pathways of inosine metabolism, including its conversion to hypoxanthine and ribose-1-phosphate, and the subsequent entry of these molecules into the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle.[5]

-

Alternative Carbon Source Studies: Studies have shown that inosine can serve as an alternative carbon source for certain cell types, such as activated T-cells, particularly under glucose-restricted conditions. This compound is instrumental in elucidating the metabolic rewiring that allows for this adaptation.[5]

-

Drug Development: In drug development, stable isotope-labeled compounds like this compound are used as internal standards for quantitative analysis in pharmacokinetic and pharmacodynamic studies using NMR, GC-MS, or LC-MS.[1]

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in cultured mammalian cells using this compound. This protocol is intended as a template and may require optimization based on the specific cell line and experimental objectives.

Cell Culture and Labeling

-

Cell Seeding: Plate the mammalian cells of interest in standard culture dishes or multi-well plates and grow to the desired confluency (typically 70-80%).

-

Media Preparation: Prepare the labeling medium by supplementing glucose-free and serum-free base medium with dialyzed fetal bovine serum (if required) and a known concentration of this compound. The unlabeled glucose concentration should be adjusted based on the experimental design (e.g., glucose-restricted conditions).

-

Labeling Initiation: Aspirate the standard culture medium from the cells and wash the cells once with sterile phosphate-buffered saline (PBS).

-

Incubation: Add the pre-warmed this compound labeling medium to the cells and incubate for a predetermined period. For steady-state analysis, this is often 24 hours or until the labeling of key downstream metabolites has reached a plateau.

Metabolite Extraction

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

-

Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Cell Lysis and Collection: Incubate the plates at -80°C for at least 15 minutes to precipitate proteins. Scrape the cells from the plate and transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube.

-

Drying: Dry the metabolite extracts completely using a vacuum concentrator. The dried extracts can be stored at -80°C until analysis.

LC-MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile).

-

Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.

-

Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer to detect and quantify the mass isotopologues of the metabolites of interest.

-

Data Analysis: Process the raw data to determine the fractional labeling of each metabolite, which reflects the incorporation of the ¹³C label from this compound. This data can then be used for metabolic flux analysis.

Visualization of Inosine Metabolism

The following diagrams illustrate key aspects of inosine metabolism and a typical experimental workflow for its study using this compound.

Inosine Catabolic Pathway

This diagram shows the breakdown of inosine into hypoxanthine and ribose-1-phosphate, and their entry into subsequent metabolic pathways.

Caption: Catabolism of Inosine by Purine Nucleoside Phosphorylase.

Experimental Workflow for this compound Isotope Tracing

This diagram outlines the major steps in a stable isotope tracing experiment using this compound.

Caption: Workflow for this compound Stable Isotope Tracing.

References

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Inosine-13C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Inosine-13C5, a vital isotopically labeled nucleoside for advanced biomedical research. The document details a highly efficient chemo-enzymatic synthesis protocol, summarizes key quantitative data, and illustrates relevant biological pathways to provide context for its application in metabolic studies and drug development.

Introduction

Inosine is a naturally occurring purine nucleoside formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[1] It plays a crucial role as an intermediate in purine metabolism and is a component of certain transfer RNAs (tRNAs).[1] Beyond its fundamental metabolic role, inosine has garnered significant interest for its neuroprotective, anti-inflammatory, and immunomodulatory properties, acting as a functional agonist for adenosine A1 and A2A receptors.[2][3]

Isotopic labeling is a technique that replaces specific atoms in a molecule with their heavy isotopes, such as Carbon-13 (¹³C).[3] This substitution creates a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference makes isotopically labeled compounds invaluable as tracers for metabolic flux analysis and as internal standards for highly accurate quantification in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies.[3]

This compound is an isotopic variant of inosine where the five carbon atoms of the ribose sugar moiety are replaced with ¹³C.[2] This specific labeling pattern makes it an excellent tool for tracing the metabolism of the ribose portion of the nucleoside, providing critical data for understanding metabolic pathways in health and disease.[4]

Synthesis and Isotopic Labeling Methodologies

The generation of isotopically labeled nucleosides can be achieved through several methods, each with distinct advantages and limitations. The optimal choice depends on the desired labeling pattern, scale, and purity requirements.

Comparison of Labeling Strategies

| Labeling Method | Description | Advantages | Disadvantages |

| Biosynthetic Labeling | Organisms (e.g., bacteria, algae) are cultured in media containing a ¹³C-labeled carbon source (e.g., ¹³C-glucose). The organism's metabolic machinery incorporates the isotope into its biomolecules, which are then harvested and purified. | Can produce uniformly labeled complex molecules. Cost-effective for large-scale production of common metabolites. | Difficult to control the specific position of the label. Purification from a complex biological matrix can be challenging. |

| Chemical Synthesis | The labeled molecule is constructed from smaller, isotopically labeled precursors through a series of chemical reactions.[5] | Allows for precise, site-specific placement of the isotopic label. High purity can be achieved. | Can involve complex, multi-step synthetic routes. May have lower overall yields. Requires expertise in organic synthesis. |

| Chemo-enzymatic Synthesis | This hybrid approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. For this compound, this typically involves using an enzyme to convert a readily available labeled precursor. | High specificity and regioselectivity, leading to high yields and purity.[6] Milder reaction conditions preserve sensitive functional groups. | Dependent on the availability and stability of the required enzyme. May require optimization of enzymatic reaction conditions. |

For the production of this compound, the chemo-enzymatic approach starting from commercially available Adenosine-13C5 is the most efficient and widely adopted strategy. It leverages the highly specific enzymatic deamination of adenosine to inosine.[7][8]

Experimental Protocol: Chemo-enzymatic Synthesis of this compound

This protocol details the conversion of Adenosine-13C5 to this compound using the enzyme Adenosine Deaminase (ADA), followed by purification using High-Performance Liquid Chromatography (HPLC).

Materials and Reagents

-

Adenosine-13C5 (≥98% isotopic purity)

-

Adenosine Deaminase (ADA) from calf intestine (e.g., ≥200 units/mg)

-

Potassium Phosphate Buffer (50 mM, pH 7.5)

-

Nuclease-free water

-

Acetonitrile (HPLC grade)

-

Triethylammonium bicarbonate (TEAB) buffer (0.1 M, pH 7.5)

-

Equipment: HPLC system with a C18 column, UV detector, fraction collector, rotary evaporator, lyophilizer.

Synthesis Procedure

-

Substrate Preparation: Dissolve 10 mg of Adenosine-13C5 in 10 mL of 50 mM potassium phosphate buffer (pH 7.5) in a sterile, nuclease-free tube.

-

Enzymatic Reaction: Add Adenosine Deaminase to the substrate solution to a final concentration of 0.05 units/mL.

-

Incubation: Incubate the reaction mixture at 37°C for 4-6 hours.

-

Reaction Monitoring: Periodically monitor the reaction's progress by injecting a small aliquot (10 µL) into an analytical HPLC system. The conversion is tracked by the disappearance of the adenosine peak and the appearance of the inosine peak.[9]

-

Reaction Quenching: Once the conversion is complete (>99%), terminate the reaction by heating the mixture to 95°C for 5 minutes to denature the enzyme. Centrifuge the sample to pellet the denatured protein.

-

Purification:

-

Filter the supernatant through a 0.22 µm filter.

-

Purify the filtrate using preparative reverse-phase HPLC (RP-HPLC).[10]

-

Column: C18 semi-preparative column (e.g., 10 mm x 250 mm).

-

Mobile Phase A: 0.1 M TEAB buffer, pH 7.5.

-

Mobile Phase B: 50% Acetonitrile in 0.1 M TEAB buffer.

-

Gradient: A linear gradient from 0% to 40% Mobile Phase B over 30 minutes is typically effective for separating inosine from any remaining adenosine.[9]

-

Detection: Monitor the elution at 260 nm.

-

-

Fraction Collection and Processing:

-

Collect the fractions corresponding to the this compound peak.

-

Combine the pure fractions and remove the organic solvent using a rotary evaporator.

-

Remove the volatile TEAB buffer by repeated lyophilization from water.

-

-

Final Product: The final product is a pure, white solid powder of this compound. Confirm identity and purity using LC-MS and NMR.

Quantitative Data and Product Specifications

The quality of isotopically labeled standards is critical for their use in quantitative studies. The following table summarizes typical product specifications for commercially available this compound.

| Parameter | Specification | Method |

| Chemical Purity | ≥ 98% | HPLC |

| Isotopic Purity (Enrichment) | ≥ 99 atom % ¹³C | Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual |

| Molecular Formula | C₅¹³C₅H₁₂N₄O₅ | - |

| Molecular Weight | 273.19 | - |

| Solubility | Soluble in Water and DMSO | Experimental |

Note: Data compiled from various commercial suppliers.

Visualizing Key Pathways and Workflows

Diagrams are essential for understanding the synthesis process and the biological context of this compound. The following workflows and pathways were generated using the Graphviz DOT language.

Chemo-enzymatic Synthesis Workflow

Inosine Metabolism Pathway

Inosine Signaling via Adenosine A2A Receptor

References

- 1. Inosine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Two-Step, One-Pot Synthesis of Inosine, Guanosine, and 2′-Deoxyguanosine O6-Ethers via Intermediate O6-(Benzotriazoly-1-yl) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An efficient protection-free chemical synthesis of inosine 5'-nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Adenosine-to-inosine RNA editing in neurological development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Inosine-¹³C₅: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of Inosine-¹³C₅, a stable isotope-labeled version of the endogenous purine nucleoside, inosine. This document is intended for researchers, scientists, and professionals in drug development who utilize labeled compounds for a variety of applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Core Physical and Chemical Properties

Inosine-¹³C₅ is a non-radioactive, stable isotope-labeled form of inosine, where five carbon atoms have been substituted with the ¹³C isotope. This labeling provides a distinct mass signature, making it an invaluable tool for mass spectrometry-based applications.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of Inosine-¹³C₅. It is important to note that some data, such as the melting point and pKa, are derived from the unlabeled inosine molecule, as specific data for the ¹³C₅-labeled variant is not extensively published. The isotopic labeling is not expected to significantly alter these macroscopic physical properties.

Table 1: General and Physical Properties of Inosine-¹³C₅

| Property | Value | Source |

| Molecular Formula | C₅¹³C₅H₁₂N₄O₅ | [] |

| Molecular Weight | 273.19 g/mol | [] |

| Appearance | White to Off-white Solid | [] |

| Melting Point | 218 °C (decomposes) | [2] |

| pKa | 13.24 ± 0.70 (Predicted) | [3] |

| Purity | ≥98% | [4] |

| Isotopic Enrichment | ≥99 atom % ¹³C | [] |

Table 2: Solubility and Storage of Inosine-¹³C₅

| Property | Value | Source |

| Solubility | Soluble in Methanol, Water. DMSO: 10 mg/mL (36.60 mM; requires sonication) | [][5] |

| Storage Conditions | Store at -20°C. For stock solutions: -80°C for up to 6 months; -20°C for up to 1 month. | [5] |

| Stability | Hygroscopic | [3] |

Signaling Pathways of Inosine

Inosine, the unlabeled counterpart of Inosine-¹³C₅, is a biologically active molecule that exerts its effects through various signaling pathways, primarily by interacting with adenosine receptors. Understanding these pathways is crucial for interpreting data from studies using Inosine-¹³C₅ as a tracer or modulator.

Inosine has been shown to be a functional agonist for adenosine A₁ (A₁R), A₂A (A₂AR), and A₃ (A₃R) receptors.[5][6][7] Its activation of these G protein-coupled receptors (GPCRs) initiates downstream signaling cascades that play roles in inflammation, nociception, immunomodulation, and neuroprotection.[5]

Inosine-Mediated Adenosine Receptor Signaling

The binding of inosine to adenosine receptors, particularly the A₂A and A₃ receptors, triggers a cascade of intracellular events. The A₂A receptor is coupled to a stimulatory G protein (Gαs), which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[8] This, in turn, activates Protein Kinase A (PKA). Inosine has also been shown to induce the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) and activate the PI3K/Akt signaling pathway.[][8]

Caption: Inosine signaling through adenosine receptors.

Experimental Protocols

Inosine-¹³C₅ is primarily used as a tracer in metabolic studies and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Detailed experimental protocols are often application-specific. Below are generalized methodologies for common applications.

Preparation of Stock Solutions

For in vitro and in vivo experiments, proper preparation of stock solutions is critical.

Protocol for 10 mM DMSO Stock Solution:

-

Weigh out the required amount of Inosine-¹³C₅.

-

Add the appropriate volume of high-purity, anhydrous DMSO. For 1 mg of Inosine-¹³C₅ (MW: 273.19), add 366 µL of DMSO to achieve a 10 mM concentration.[5]

-

To aid dissolution, the tube can be gently heated to 37°C and sonicated in an ultrasonic bath.[5]

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

For in vivo formulations, further dilution in appropriate vehicles is necessary. Examples include:

-

Formulation 1 (Saline/PEG300/Tween-80): A clear solution of ≥ 1 mg/mL can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4]

-

Formulation 2 (SBE-β-CD in Saline): A clear solution of ≥ 1 mg/mL can be prepared in 10% DMSO and 90% (20% SBE-β-CD in Saline).[4]

-

Formulation 3 (Corn Oil): A clear solution of ≥ 1 mg/mL can be made in 10% DMSO and 90% Corn Oil.[4]

Quantitative Analysis using LC-MS/MS

The following is a generalized workflow for the quantification of inosine in a biological matrix, such as plasma, using Inosine-¹³C₅ as an internal standard. This protocol is adapted from a method for unlabeled inosine.[9]

Caption: Workflow for Inosine Quantification.

Detailed Steps:

-

Sample Preparation: Thaw biological samples (e.g., human plasma) on ice.

-

Internal Standard Spiking: Add a known concentration of Inosine-¹³C₅ solution to each sample, calibrator, and quality control sample.

-

Extraction: Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances.

-

Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

-

LC-MS/MS Analysis: Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatography: Use a suitable column (e.g., C18) to separate inosine from other components.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode and monitor the specific precursor-to-product ion transitions for both inosine and Inosine-¹³C₅ in Multiple Reaction Monitoring (MRM) mode. For unlabeled inosine, a common transition is m/z 269.1 → 137.1.[9] For Inosine-¹³C₅, the precursor ion would be m/z 274.1.

-

-

Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. Determine the concentration of inosine in the unknown samples from this curve.

NMR Spectroscopy Analysis

Inosine-¹³C₅ is a valuable tool for NMR-based metabolomics. The ¹³C labeling enhances the signal, allowing for more sensitive detection and structural elucidation.

General Protocol for ¹³C-NMR of Labeled Compounds:

-

Sample Preparation: Dissolve the lyophilized sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Add an internal standard for chemical shift referencing and quantification if needed.

-

NMR Data Acquisition:

-

Acquire a standard one-dimensional ¹³C spectrum.

-

For more detailed structural information and assignment, two-dimensional NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

-

-

Data Processing and Analysis:

-

Process the raw NMR data (Fourier transformation, phase correction, baseline correction).

-

Integrate the signals of interest. The chemical shifts will be indicative of the carbon environments within the molecule.

-

Conclusion

Inosine-¹³C₅ is a powerful and versatile tool for researchers in various scientific disciplines. Its well-defined physical and chemical properties, coupled with its biological activity, make it an essential component in studies involving metabolic tracing, quantitative bioanalysis, and the elucidation of complex biological pathways. The information and protocols provided in this guide serve as a comprehensive resource to facilitate the effective use of Inosine-¹³C₅ in research and development.

References

- 2. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inosine | 58-63-9 [chemicalbook.com]

- 4. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inosine induces presynaptic inhibition of acetylcholine release by activation of A3 adenosine receptors at the mouse neuromuscular junction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhancement of inosine-mediated A2AR signaling through positive allosteric modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]

Commercial Suppliers and Availability of Inosine-¹³C₅: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Inosine-¹³C₅, a stable isotope-labeled version of the endogenous purine nucleoside inosine. This guide is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds for a variety of applications, including metabolic research, pharmacokinetic studies, and as internal standards for quantitative mass spectrometry.

Introduction to Inosine-¹³C₅

Inosine-¹³C₅ is a non-radioactive, stable isotope-labeled form of inosine where five carbon atoms (¹²C) have been replaced with their heavier isotope, carbon-13 (¹³C). This isotopic enrichment allows for the differentiation of the labeled inosine from its naturally occurring counterpart by mass spectrometry. This property makes Inosine-¹³C₅ an invaluable tool in biomedical research, particularly in studies requiring precise quantification of inosine or tracing its metabolic fate. Inosine itself is an endogenous purine nucleoside with demonstrated anti-inflammatory, neuroprotective, and immunomodulatory properties, primarily acting as an agonist for adenosine A1 (A1R) and A2A (A2AR) receptors.[1]

Commercial Availability and Suppliers

A number of reputable chemical suppliers offer Inosine-¹³C₅ for research purposes. The products typically vary in purity, isotopic enrichment, and available quantities. Below is a summary of key suppliers and their product specifications.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedchemExpress | HY-N0092S2 | 99.90% | Not specified | 1mg, 5mg |

| Santa Cruz Biotechnology | sc-212561 | ≥98% | Not specified | Contact for availability |

| Cenmed | C007B-362652 | ≥99% | Not specified | 10mg |

| Shimadzu | C5291 | ≥98% | 99% ¹³C | Contact for availability |

| InvivoChem | V89229 | ≥98% | Not specified | 1mg, 5mg |

| BOC Sciences | B2702-338534 | 98% | 99% atom ¹³C | 50mg |

| Omicron Biochemicals, Inc. | --- | High Purity | Not specified | Contact for availability |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Experimental Protocols

Use of Inosine-¹³C₅ as an Internal Standard in LC-MS/MS Quantification

Inosine-¹³C₅ is frequently used as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the accurate quantification of endogenous inosine in biological matrices such as plasma, serum, and cell lysates. The co-elution of the labeled and unlabeled inosine allows for the correction of matrix effects and variations in sample preparation and instrument response.

General Protocol:

-

Preparation of Standard Solutions: Prepare a stock solution of Inosine-¹³C₅ in a suitable solvent (e.g., methanol or water). From this stock, create a series of working standard solutions at known concentrations.

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a fixed amount of the Inosine-¹³C₅ internal standard solution.

-

Perform protein precipitation by adding a solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto a suitable liquid chromatography column (e.g., a C18 reversed-phase column).

-

Develop a gradient elution method to achieve chromatographic separation of inosine from other matrix components.

-

Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both endogenous inosine and Inosine-¹³C₅ using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte (endogenous inosine) to the peak area of the internal standard (Inosine-¹³C₅) against the concentration of the analyte in the calibration standards.

-

Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Experimental Workflow for Inosine Quantification using Inosine-¹³C₅ Internal Standard

References

The Pillar of Precision: A Technical Guide to the Stability and Storage of Inosine-13C5

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern scientific inquiry, the integrity of research materials is paramount. For professionals engaged in drug development, metabolomics, and pharmacokinetic studies, stable isotope-labeled compounds like Inosine-13C5 are indispensable tools. Their utility as internal standards and tracers hinges on their chemical and isotopic stability. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for stability assessment to ensure the accuracy and reproducibility of your research.

Recommended Storage Conditions

The longevity of this compound is critically dependent on appropriate storage. The following conditions are recommended to maintain its integrity in both solid and solution forms. Adherence to these guidelines will minimize degradation and preserve the isotopic enrichment of the compound.

| Form | Storage Temperature | Recommended Duration | Notes |

| Solid Powder | -20°C | Up to 3 years | Protect from light and moisture.[1] |

| 4°C | Up to 2 years | Suitable for short-term storage. Protect from light and moisture.[1] | |

| In Solvent | -80°C | Up to 6 months | For solutions in solvents like DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

| -20°C | Up to 1 month | For solutions in solvents like DMSO. Aliquot to avoid repeated freeze-thaw cycles.[2][3] |

Understanding the Stability of this compound

The chemical stability of this compound is comparable to that of its unlabeled counterpart, inosine. The incorporation of the stable isotope ¹³C does not significantly alter the chemical properties or reactivity of the molecule. The carbon-13 isotope is stable and does not undergo radioactive decay, ensuring the isotopic integrity of the label over time.[4] The primary concerns for the stability of this compound are chemical degradation through hydrolysis and oxidation.

Degradation Pathways

The principal degradation pathways for inosine, and by extension this compound, involve the cleavage of the N-glycosidic bond and oxidation of the purine ring.

-

Hydrolysis: Under acidic or basic conditions, the N-glycosidic bond linking the hypoxanthine base to the ribose sugar can be hydrolyzed. This reaction yields hypoxanthine-¹³Cₓ and ribose-¹³Cₓ as the primary degradation products. Enzymatic hydrolysis, mediated by purine nucleoside phosphorylase, also leads to the formation of hypoxanthine and ribose-1-phosphate.

-

Oxidation: The purine ring of inosine is susceptible to oxidation, which can lead to the formation of various oxidized species, including 8-oxo-7,8-dihydroinosine. Further oxidation can result in the opening of the purine ring.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to verify the stability of this compound under your specific experimental conditions. Forced degradation studies are a valuable tool for this purpose, providing insights into the degradation profile of the molecule under various stress conditions.

Forced Degradation Study Workflow

A typical forced degradation study involves subjecting the compound to a variety of stress conditions and analyzing the resulting samples at different time points to quantify the extent of degradation.

Detailed Methodologies

1. Preparation of Stock and Stress Samples:

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Aliquot the stock solution and incubate in a temperature-controlled oven at a specified temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

2. Sample Analysis by HPLC-UV:

An isocratic reverse-phase HPLC method with UV detection is suitable for monitoring the degradation of this compound.

-

Chromatographic System:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A mixture of methanol and a buffer such as 0.1% orthophosphoric acid in water (e.g., 10:90 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 259 nm

-

Column Temperature: Ambient or controlled at 25°C

-

-

Procedure:

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

-

Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

-

Inject the samples onto the HPLC system.

-

Monitor the chromatograms for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. The primary degradation product, hypoxanthine, will have a different retention time.

-

3. Data Analysis:

-

Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

-

Plot the percentage of this compound remaining versus time for each stress condition to determine the degradation kinetics.

-

Identify and, if possible, quantify the major degradation products.

Conclusion

The stability of this compound is a critical factor for the validity of research outcomes. By adhering to the recommended storage conditions and, when necessary, performing stability assessments under experimental conditions, researchers can ensure the integrity of this valuable tool. The information and protocols provided in this guide are intended to empower scientists and drug development professionals to confidently utilize this compound in their pursuit of scientific advancement.

References

Inosine-13C5: A Comprehensive Technical Guide to Safety and Handling for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Inosine-13C5, a stable isotope-labeled purine nucleoside crucial for a range of research applications. This document outlines the toxicological profile based on its parent compound, inosine, details proper handling and storage procedures, and provides comprehensive experimental protocols for its use in metabolic flux analysis and as an internal standard in mass spectrometry.

Chemical and Physical Properties

This compound is a form of inosine where five carbon atoms have been replaced with the stable isotope carbon-13. This labeling makes it an invaluable tracer in metabolic studies, allowing researchers to follow the fate of inosine and its metabolites through various biochemical pathways without the use of radioactive materials.

| Property | Value | Reference |

| Chemical Formula | C₅¹³C₅H₁₂N₄O₅ | [1][2] |

| Molecular Weight | 273.19 g/mol | [1][2] |

| Appearance | White to off-white solid powder | [2] |

| Purity | Typically ≥98% | [2] |

| Isotopic Enrichment | Typically ≥99% for ¹³C | [2] |

| Solubility | Soluble in DMSO (e.g., 10 mg/mL with ultrasonic treatment) and water (e.g., 10 mg/mL with ultrasonic and warming). | [1][3] |

Safety and Toxicology

Hazard Identification:

Based on the SDS for inosine, the substance does not meet the criteria for classification as hazardous according to GHS. However, as with any chemical, it should be handled with care.

Toxicological Data (for Inosine):

| Test | Result | Species |

| Acute Oral Toxicity (LD50) | > 10,000 mg/kg | Rat |

This data is for the parent compound, inosine.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If symptoms persist, seek medical advice.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes. If eye irritation persists, get medical advice/attention.

-

Ingestion: Rinse mouth with water. Call a poison center or doctor if you feel unwell.

Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: Not required under normal use. If dust is generated, use a particulate respirator.

Storage Conditions:

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Store in a dry, well-ventilated place. Keep container tightly closed.

Experimental Protocols

This compound is primarily used as a tracer in metabolic flux analysis and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.

Metabolic Flux Analysis in T-Cells using [1′,2′,3′,4′,5′-13C5]Inosine

This protocol is adapted from studies investigating the role of inosine as an alternative carbon source for T-cell function.

Objective: To trace the metabolic fate of the ribose subunit of inosine in effector T-cells cultured under glucose-restricted conditions.

Methodology:

-

Cell Culture: Culture human effector T-cells in a glucose-free conditioned medium.

-

Tracer Introduction: Supplement the culture medium with [1′,2′,3′,4′,5′-¹³C₅]inosine as the sole carbon source.

-

Metabolite Extraction:

-

After a defined incubation period, rapidly quench metabolic activity by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Extract metabolites using a cold solvent mixture, such as 80% methanol.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS Analysis:

-

Analyze the extracted metabolites using an ion chromatography system coupled to a high-resolution mass spectrometer (IC-UHR-FTMS).

-

Separate metabolites using a suitable column and gradient.

-

Detect and quantify the mass isotopologues of downstream metabolites to determine the incorporation of the ¹³C label from inosine.

-

-

Data Analysis: Analyze the mass isotopologue distribution to map the metabolic pathways utilized by the T-cells to process the ribose from inosine, such as glycolysis and the pentose phosphate pathway.

Use of this compound as an Internal Standard in LC-MS

Objective: To accurately quantify the concentration of unlabeled inosine in a biological sample.

Methodology:

-

Sample Preparation:

-

To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of this compound solution. The concentration of the internal standard should be close to the expected concentration of the analyte.

-

Perform a protein precipitation step by adding a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex and centrifuge the sample to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analyte and the internal standard using a suitable liquid chromatography method. Since this compound is chemically identical to inosine, they will co-elute.

-

Use multiple reaction monitoring (MRM) in the mass spectrometer to detect the specific precursor-to-product ion transitions for both unlabeled inosine and this compound.

-

-

Quantification:

-

Generate a calibration curve using known concentrations of unlabeled inosine spiked with the same amount of this compound as in the samples.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the calibration standards and the unknown samples.

-

Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the calibration curve. The use of the stable isotope-labeled internal standard corrects for variations in sample preparation and matrix effects during ionization.

-

Signaling and Metabolic Pathways

Inosine plays a significant role in purine metabolism and can act as a signaling molecule.

Purine Metabolism Pathway

Inosine is a key intermediate in the degradation of purines. It is formed from adenosine by adenosine deaminase or from inosine monophosphate (IMP) by 5'-nucleotidase. Inosine is then converted to hypoxanthine by purine nucleoside phosphorylase.

Inosine Signaling via Adenosine Receptors

Inosine can act as an agonist at adenosine A1 and A2A receptors (A1R and A2AR), thereby initiating downstream signaling cascades. For example, activation of A2AR can lead to the production of cyclic AMP (cAMP) and the activation of the ERK1/2 pathway.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. It is not classified as hazardous waste, but it is good practice to prevent its release into the environment.

Disclaimer

This document is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct a thorough risk assessment before handling this product. Always consult the most recent Safety Data Sheet for the parent compound, inosine, and follow good laboratory practices.

References

The Role of Inosine-13C5 in Purine Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular metabolism, the study of purine biosynthesis and salvage pathways is paramount to understanding fundamental biological processes, including cell proliferation, signaling, and energy homeostasis. Dysregulation of these pathways is implicated in a multitude of human diseases, ranging from metabolic disorders to cancer. Stable isotope tracing has emerged as a powerful technique to dissect these complex metabolic networks, and Inosine-13C5, a non-radioactive, stable isotope-labeled version of the purine nucleoside inosine, has become an invaluable tool for researchers. This technical guide provides a comprehensive overview of the application of this compound in purine metabolism studies, detailing experimental protocols, data interpretation, and the visualization of metabolic pathways.

This compound serves as a tracer that allows for the precise tracking of the ribose and purine moieties of inosine as they are metabolized through various intracellular pathways.[1][2] By labeling the five carbon atoms of the ribose sugar, researchers can elucidate the contributions of inosine to central carbon metabolism, including the pentose phosphate pathway (PPP), glycolysis, and the tricarboxylic acid (TCA) cycle. Furthermore, tracing the labeled purine ring provides insights into the dynamics of the purine salvage pathway, a critical process for nucleotide synthesis. The use of this compound in conjunction with advanced analytical techniques such as mass spectrometry enables the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that is unattainable with traditional biochemical assays.

Core Concepts in Purine Metabolism

Purine nucleotides, the building blocks of DNA and RNA, are synthesized through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This energy-intensive pathway builds the purine ring from simpler precursors, including amino acids (glycine, glutamine, and aspartate), bicarbonate, and one-carbon units from the folate cycle.

-

Salvage Pathway: This pathway recycles pre-existing purine bases and nucleosides, such as inosine, derived from the breakdown of nucleic acids or from extracellular sources. This pathway is significantly more energy-efficient than de novo synthesis.

Inosine occupies a central position in purine metabolism. It is formed from the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP), a key intermediate in the de novo pathway. Inosine can then be further metabolized in two main ways:

-

Phosphorolysis: Purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine, releasing hypoxanthine and ribose-1-phosphate. Hypoxanthine can be salvaged back into the purine nucleotide pool, while ribose-1-phosphate can enter the pentose phosphate pathway.

-

Hydrolysis: Nucleosidases can hydrolyze inosine to hypoxanthine and ribose.

The balance between these pathways is crucial for maintaining the cellular nucleotide pool and is often altered in disease states, making the study of inosine metabolism a key area of research.

Experimental Protocols

The following sections provide detailed methodologies for conducting metabolic tracing studies using this compound in cultured cells.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment. The optimal seeding density will vary depending on the cell line and should be determined empirically.

-

Media Preparation: Prepare the labeling medium by supplementing base medium (e.g., DMEM, RPMI-1640) lacking standard inosine and other purine sources with a known concentration of this compound. The concentration of this compound should be optimized for the specific cell line and experimental goals.

-

Labeling: When cells reach the desired confluency, replace the standard culture medium with the pre-warmed this compound labeling medium.

-

Incubation: Incubate the cells for a predetermined period. The labeling time will depend on the metabolic pathway of interest and the turnover rate of the metabolites being measured. For rapid pathways like glycolysis and the PPP, shorter incubation times (minutes to hours) may be sufficient. For pathways with slower turnover, such as nucleotide biosynthesis, longer incubation times (up to 24 hours) may be necessary.

Metabolite Extraction

-

Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Extraction: Immediately add a pre-chilled extraction solvent to the cells. A commonly used solvent is 80% methanol in water, kept at -80°C.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube. The supernatant can be stored at -80°C until analysis.

Mass Spectrometry Analysis

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a solvent compatible with the chosen analytical platform (e.g., a mixture of water and acetonitrile for liquid chromatography).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Separate the metabolites using liquid chromatography. The choice of column and mobile phase will depend on the polarity of the metabolites of interest. The separated metabolites are then introduced into a mass spectrometer for detection and quantification.

-

Data Acquisition: The mass spectrometer is operated to detect the different isotopologues of the metabolites of interest. An isotopologue is a molecule that has at least one atom that is a different isotope from the most abundant one. In this case, the incorporation of 13C from this compound will result in an increase in the mass of the downstream metabolites.

-

Data Analysis: The raw data from the mass spectrometer is processed to identify and quantify the different isotopologues of each metabolite. This information is then used to calculate the fractional enrichment of 13C in each metabolite pool and to determine the metabolic fluxes through the relevant pathways.

Data Presentation

Quantitative data from this compound tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions. The following tables provide examples of how such data can be presented.

| Metabolite | Isotopologue | Fractional Enrichment (%) - Condition A | Fractional Enrichment (%) - Condition B |

| Ribose-5-phosphate | M+5 | 65.2 ± 4.1 | 45.8 ± 3.7 |

| Fructose-6-phosphate | M+5 | 30.1 ± 2.5 | 18.9 ± 2.1 |

| Lactate | M+3 | 15.7 ± 1.8 | 8.3 ± 1.1 |

| Citrate | M+2 | 10.5 ± 1.3 | 5.2 ± 0.9 |

| IMP | M+5 | 85.3 ± 5.6 | 70.1 ± 4.9 |

| AMP | M+5 | 78.9 ± 5.1 | 62.4 ± 4.3 |

| GMP | M+5 | 81.2 ± 5.3 | 65.7 ± 4.5 |

Table 1: Fractional Enrichment of 13C in Key Metabolites. This table shows the percentage of each metabolite pool that is fully labeled with 13C derived from the ribose moiety of this compound under two different experimental conditions.

| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) - Condition A | Flux Rate (nmol/10^6 cells/hr) - Condition B |

| Pentose Phosphate Pathway | 12.4 ± 1.5 | 8.7 ± 1.1 |

| Glycolysis | 25.8 ± 2.9 | 18.2 ± 2.1 |

| TCA Cycle | 8.1 ± 1.0 | 5.3 ± 0.7 |

| Purine Salvage (IMP synthesis) | 5.6 ± 0.7 | 3.9 ± 0.5 |

Table 2: Calculated Metabolic Flux Rates. This table presents the calculated rates of key metabolic pathways based on the isotopic labeling data obtained from this compound tracing.

Visualizations

Diagrams created using the DOT language provide a clear and concise way to represent complex metabolic pathways and experimental workflows.

Conclusion

This compound is a powerful and versatile tool for interrogating the complexities of purine metabolism. By enabling the precise tracing of carbon atoms through interconnected metabolic pathways, it provides researchers with a dynamic and quantitative understanding of cellular physiology. The detailed protocols and data presentation formats outlined in this guide are intended to serve as a valuable resource for scientists in both academic and industrial settings. The application of this compound in metabolic research will undoubtedly continue to yield critical insights into the mechanisms of disease and aid in the development of novel therapeutic strategies.

References

The Pivotal Role of Inosine-13C5 in Mapping Central Carbon Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular metabolism, understanding the dynamic flow of carbon atoms is paramount to unraveling disease mechanisms and developing targeted therapeutics. Stable isotope tracers have emerged as indispensable tools for this purpose, and among them, Inosine-13C5 is proving to be a uniquely insightful probe into the heart of central carbon metabolism. This technical guide provides a comprehensive overview of the application of this compound, offering detailed experimental protocols, quantitative data analysis, and visual representations of the metabolic pathways it illuminates.

Introduction to Inosine Metabolism and its Connection to Central Carbon Pathways

Inosine, a purine nucleoside, is not merely a component of nucleic acids but also a crucial metabolic substrate. Its degradation provides a direct link to central carbon metabolism through its ribose sugar moiety. When cells are supplied with Inosine labeled with five Carbon-13 isotopes ([¹³C₅]Inosine), the labeled ribose-1-phosphate can enter several key metabolic pathways, including the Pentose Phosphate Pathway (PPP) and glycolysis. This allows researchers to trace the fate of these carbon atoms and quantify the metabolic flux through these critical routes.[1]

The ability of inosine to serve as an alternative carbon source is particularly relevant in environments with limited glucose availability, a condition often encountered in the tumor microenvironment or during intense immune responses.[1] By tracking the incorporation of ¹³C from this compound into various metabolites, scientists can gain a detailed understanding of how cells adapt their metabolism under stress and identify potential therapeutic targets.

Experimental Protocols for this compound Metabolic Tracing

The following protocols provide a framework for conducting metabolic tracing experiments using this compound. These are generalized methodologies and may require optimization based on the specific cell type and experimental conditions.

Cell Culture and Isotope Labeling

Objective: To introduce this compound into cultured cells and allow for its incorporation into metabolic pathways.

Materials:

-

Cells of interest (e.g., cancer cell lines, primary immune cells)

-

Appropriate cell culture medium (glucose-free or containing a known concentration of unlabeled glucose)

-

This compound (uniformly labeled on the ribose moiety)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Culture cells to the desired density in standard growth medium.

-

Prepare the labeling medium by supplementing glucose-free medium with a defined concentration of this compound (e.g., 2 mM). If studying the interplay with glucose, a known concentration of unlabeled glucose can also be added.

-

Wash the cells with phosphate-buffered saline (PBS) to remove residual standard medium.

-

Replace the standard medium with the prepared labeling medium.

-

Incubate the cells for a specific duration (e.g., 24 hours) to allow for the uptake and metabolism of this compound. The incubation time should be optimized to achieve a metabolic and isotopic steady state.

Metabolite Extraction

Objective: To quench metabolic activity and extract intracellular metabolites for analysis.

Materials:

-

Cold PBS

-

Cold extraction solvent (e.g., 80% methanol)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Place the cell culture plates on ice to rapidly halt metabolic processes.

-

Aspirate the labeling medium and wash the cells twice with cold PBS.

-

Add a sufficient volume of cold extraction solvent to the cells.

-

Scrape the cells and collect the cell lysate in a microcentrifuge tube.

-

Centrifuge the lysate at high speed (e.g., 14,000 g) at 4°C for 10 minutes to pellet cell debris.

-

Collect the supernatant containing the extracted metabolites.

-

Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

Objective: To separate and detect the ¹³C-labeled metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

High-Resolution Mass Spectrometer (e.g., Q-Exactive, Orbitrap)

General LC Method:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate).

-

Flow Rate: Optimized for the specific column and separation.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

General MS Method:

-

Ionization Mode: Negative ion mode is typically used for the detection of central carbon metabolism intermediates.

-

Scan Range: A wide scan range (e.g., m/z 70-1000) is used to detect a broad range of metabolites.

-

Resolution: High resolution is crucial to accurately determine the mass of the isotopologues.

-

Data Acquisition: Full scan mode is used to detect all ions, followed by data-dependent MS/MS for metabolite identification.

Data Analysis

Objective: To identify metabolites and quantify the abundance of their ¹³C isotopologues.

Software:

-

Software for peak picking and integration (e.g., vendor-specific software, MS-DIAL).

-

Software for isotopologue distribution analysis and pathway mapping (e.g., Escher-Trace, INCA).

Procedure:

-

Process the raw LC-MS data to identify and integrate chromatographic peaks.

-

Identify metabolites by comparing their accurate mass and retention time to a reference library of standards.

-

For each identified metabolite, determine the fractional enrichment of each ¹³C isotopologue (M+1, M+2, M+3, etc.).

-

Correct for the natural abundance of ¹³C.

-

Map the isotopologue distribution onto metabolic pathways to infer metabolic fluxes.

Quantitative Data Presentation

The following tables summarize the fractional enrichment of key metabolites in central carbon metabolism after labeling with this compound. This data, adapted from studies on activated human T cells, demonstrates the significant contribution of inosine to these pathways.[1]

Table 1: Fractional Enrichment of Pentose Phosphate Pathway Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) |

| Ribose-5-Phosphate | 10 | 5 | 10 | 5 | 5 | 65 | 0 | 0 |

| Fructose-6-Phosphate | 20 | 10 | 15 | 5 | 10 | 5 | 35 | 0 |

| Glucose-6-Phosphate | 25 | 10 | 15 | 5 | 5 | 5 | 35 | 0 |

| Sedoheptulose-7-Phosphate | 15 | 10 | 25 | 5 | 10 | 20 | 5 | 10 |

Data represents the percentage of the metabolite pool containing the indicated number of ¹³C atoms.

Table 2: Fractional Enrichment of Glycolysis and Krebs Cycle Metabolites

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) |

| Dihydroxyacetone phosphate | 40 | 10 | 10 | 40 |

| 3-Phosphoglycerate | 45 | 10 | 5 | 40 |

| Phosphoenolpyruvate | 50 | 5 | 5 | 40 |

| Pyruvate | 55 | 5 | 5 | 35 |

| Lactate | 60 | 5 | 5 | 30 |

| Citrate | 70 | 10 | 15 | 5 |

| α-Ketoglutarate | 75 | 10 | 10 | 5 |

| Malate | 70 | 10 | 15 | 5 |

Data represents the percentage of the metabolite pool containing the indicated number of ¹³C atoms.

Visualizing Metabolic Pathways with Graphviz

The following diagrams, generated using the DOT language, illustrate the flow of carbon from this compound into central carbon metabolism and the experimental workflow.

Caption: this compound metabolism and entry into central carbon pathways.

Caption: Experimental workflow for this compound metabolic tracing.

Conclusion and Future Directions

This compound is a powerful tool for dissecting the complexities of central carbon metabolism. Its ability to trace carbon flow through the pentose phosphate pathway, glycolysis, and the Krebs cycle provides invaluable insights into cellular bioenergetics and biosynthesis. For researchers in drug development, understanding how cancer cells or immune cells utilize alternative carbon sources like inosine can unveil novel therapeutic vulnerabilities. Future studies employing this compound in combination with other isotopic tracers and advanced analytical techniques will continue to deepen our understanding of metabolic reprogramming in health and disease, paving the way for the next generation of metabolic modulators.

References

Inosine-¹³C₅ as a Tracer for the Pentose Phosphate Pathway: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: Illuminating the Pentose Phosphate Pathway with Stable Isotopes

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route operating parallel to glycolysis. It holds a central role in cellular function by providing two key outputs: NADPH, the primary cellular reductant for antioxidant defense and reductive biosynthesis (e.g., fatty acid synthesis), and ribose-5-phosphate (R5P), an essential precursor for nucleotide and nucleic acid synthesis. Given its importance in cell proliferation, survival, and senescence, the PPP is a key area of investigation in numerous diseases, particularly cancer.

Stable isotope tracing has emerged as a powerful technique to dynamically track the flow of atoms through metabolic pathways, offering a more insightful view than static metabolite measurements. By introducing a substrate labeled with a heavy isotope, such as ¹³C, researchers can follow its metabolic fate and quantify the activity or "flux" of specific pathways.

This guide focuses on the use of Inosine labeled with five ¹³C atoms on its ribose moiety (Inosine-¹³C₅) as a tracer to specifically investigate the PPP. Inosine, a naturally occurring purine nucleoside, can be taken up by cells and its ribose component can directly enter the PPP, providing a unique window into the pathway's activity. This document provides a comprehensive overview of the underlying metabolism, detailed experimental protocols, quantitative data analysis, and the regulatory signaling networks involved.

Metabolism of Inosine-¹³C₅ and its Entry into the Pentose Phosphate Pathway

Upon entering the cell, Inosine-¹³C₅ is catabolized by the enzyme purine nucleoside phosphorylase (PNP) into hypoxanthine and ¹³C₅-ribose-1-phosphate (R1P). The fully labeled R1P is then isomerized by phosphopentomutase to ¹³C₅-ribose-5-phosphate (R5P).[1]

This ¹³C₅-R5P serves as a direct entry point into the non-oxidative branch of the PPP. From here, the ¹³C atoms can be traced through the reversible reactions catalyzed by transketolase and transaldolase, leading to the labeling of other PPP intermediates such as sedoheptulose-7-phosphate (S7P) and erythrose-4-phosphate (E4P), as well as glycolytic intermediates like fructose-6-phosphate (F6P) and glyceraldehyde-3-phosphate (G3P).[1] Furthermore, ¹³C₅-R5P can be converted to ¹³C₅-ribulose-5-phosphate and subsequently enter the oxidative branch of the PPP.

The distribution of ¹³C isotopologues (molecules differing only in their isotopic composition) in these metabolites provides a quantitative measure of the PPP flux and the interplay between its oxidative and non-oxidative branches.

References

Preliminary Studies Using Inosine-13C5 in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Inosine-13C5 in cell culture for metabolic research. Inosine, a naturally occurring purine nucleoside, has garnered significant interest for its multifaceted roles in cellular bioenergetics and signaling. The use of its stable isotope-labeled form, this compound, where the five carbon atoms of the ribose moiety are replaced with 13C, offers a powerful tool to trace its metabolic fate and elucidate its contribution to central carbon metabolism. This guide summarizes key quantitative findings, details experimental protocols, and visualizes the underlying biochemical pathways.

Data Presentation: Quantitative Insights into Inosine Metabolism

Stable isotope tracing with this compound has revealed that the ribose component of inosine can serve as a significant carbon source for central metabolic pathways, particularly under conditions of glucose restriction. The following tables present a summary of quantitative data on the fractional enrichment of key metabolites with 13C derived from [1′,2′,3′,4′,5′-13C5]inosine in cultured human T-effector cells. This data highlights the flow of carbon from inosine into the Pentose Phosphate Pathway (PPP), glycolysis, and the Tricarboxylic Acid (TCA) cycle.

| Metabolite | 13C Isotopologue | Fractional Enrichment (%) from [13C5]Inosine |

| Inosine | M+5 | ~95% |

| Ribose-5-phosphate (R5P) | M+5 | ~60% |

| Sedoheptulose-7-phosphate (S7P) | M+5 | ~40% |

| Fructose-6-phosphate (F6P) | M+5 | ~25% |

| Glucose-6-phosphate (G6P) | M+5 | ~20% |

| 3-Phosphoglycerate (3PG) | M+3 | ~30% |

| Phosphoenolpyruvate (PEP) | M+3 | ~25% |

| Pyruvate | M+3 | ~20% |

| Lactate | M+3 | ~20% |

| Citrate | M+2 | ~15% |

| α-Ketoglutarate | M+2 | ~10% |

| Malate | M+2 | ~15% |

| Aspartate | M+2 | ~15% |

Table 1: Fractional 13C Enrichment in Central Carbon Metabolites. Data summarizes typical fractional enrichment of key metabolites in human T-effector cells cultured with [13C5]inosine as a tracer, demonstrating the flow of the ribose-derived carbons into the PPP, glycolysis, and the TCA cycle.

| Metabolite | 13C Isotopologue | Relative Abundance with [13C5]Inosine (%) | Relative Abundance with [13C6]Glucose (%) |

| PPP Intermediates | |||

| Ribose-5-Phosphate | M+5 | High | Low |

| Sedoheptulose-7-Phosphate | M+5 / M+2 | Moderate | Moderate |

| Glycolytic Intermediates | |||

| Fructose-6-Phosphate | M+5 / M+2 / M+3 | Moderate | High (M+6) |

| 3-Phosphoglycerate | M+3 | Moderate | High (M+3) |

| TCA Cycle Intermediates | |||

| Citrate | M+2 | Low | Moderate (M+2) |

| Malate | M+2 / M+3 | Low | Moderate (M+2, M+3) |

Table 2: Comparative Mass Isotopologue Distribution. This table provides a qualitative comparison of the dominant 13C isotopologues and their relative abundance when cells are cultured with either [13C5]Inosine or [13C6]Glucose, highlighting the distinct entry points and subsequent metabolic scrambling of the labeled carbons.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in cell culture. These protocols provide a foundation for designing and executing metabolic tracing studies.

Cell Culture and Isotope Labeling

Objective: To label cellular metabolites with 13C from this compound.

Materials:

-

Cell line of interest (e.g., cancer cell line, primary immune cells)

-

Appropriate cell culture medium (e.g., RPMI-1640, DMEM), glucose-free for specific experimental aims

-

Fetal Bovine Serum (FBS), dialyzed to remove small molecules if necessary

-

Penicillin-Streptomycin solution

-

This compound (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture cells to the desired confluency or density under standard conditions (37°C, 5% CO2).

-

Prepare the labeling medium. For experiments investigating inosine as an alternative carbon source, use a glucose-free basal medium supplemented with dialyzed FBS and other necessary components.

-

Dissolve this compound in the labeling medium to a final concentration typically ranging from 50 µM to 2 mM. The optimal concentration should be determined empirically for the specific cell line and experimental question.

-

Remove the standard culture medium from the cells and wash once with pre-warmed PBS.

-

Add the prepared this compound labeling medium to the cells.

-

Incubate the cells for a specified duration. Time-course experiments (e.g., 1, 4, 8, 24 hours) are recommended to assess the kinetics of label incorporation and achieve isotopic steady-state.

Metabolite Extraction for Mass Spectrometry

Objective: To efficiently extract polar metabolites from cultured cells while quenching metabolic activity.

Materials:

-

Ice-cold 0.9% NaCl solution

-

-80°C methanol

-

Liquid nitrogen

-

Cell scraper

-

Centrifuge capable of reaching high speeds at 4°C

-

Lyophilizer or vacuum concentrator

Procedure:

-

Quenching: To halt metabolic activity, rapidly aspirate the labeling medium. Immediately wash the cells with ice-cold 0.9% NaCl solution.

-

Flash Freezing: Aspirate the NaCl solution and immediately place the culture dish on a bed of dry ice or in liquid nitrogen to flash-freeze the cells.

-

Extraction:

-

Add a pre-chilled extraction solvent, typically 80% methanol (v/v in water), to the frozen cells. The volume should be sufficient to cover the cell monolayer (e.g., 1 mL for a 10 cm dish).

-

Use a cell scraper to scrape the cells into the extraction solvent.

-

Transfer the cell lysate into a pre-chilled microcentrifuge tube.

-

-

Protein Precipitation and Clarification:

-

Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

-

Centrifuge the tubes at maximum speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

-

Sample Collection and Drying:

-

Carefully transfer the supernatant containing the polar metabolites to a new microcentrifuge tube.

-

Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.

-

-

Storage: Store the dried metabolite pellets at -80°C until analysis.

LC-MS/MS Analysis for 13C Labeled Metabolites

Objective: To separate and quantify the mass isotopologues of metabolites to determine 13C enrichment.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Solvent A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column

-

High-resolution mass spectrometer (e.g., Q-Exactive Orbitrap)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, shortly before analysis.

-

Chromatographic Separation:

-

Inject the reconstituted sample onto a HILIC column.

-

Elute the metabolites using a gradient of Solvent A and Solvent B. A typical gradient might start at a high percentage of Solvent B, gradually increasing the percentage of Solvent A to elute polar compounds.

-

-

Mass Spectrometry Analysis:

-

Operate the mass spectrometer in negative ion mode for most central carbon metabolites.

-

Perform a full scan analysis over a mass range of approximately m/z 70-1000 to detect all potential metabolites.

-

Use a high resolution (e.g., >70,000) to accurately resolve mass isotopologues.

-

-

Data Analysis:

-

Identify metabolites based on their accurate mass and retention time, confirmed with authentic standards.

-

Extract the ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.

-

Integrate the peak areas for each isotopologue.

-

Correct for the natural abundance of 13C to determine the fractional enrichment from the this compound tracer.

-

Mandatory Visualizations

Inosine Metabolism and Entry into Central Carbon Pathways

The metabolism of inosine begins with its cleavage by purine nucleoside phosphorylase (PNP), which releases the ribose moiety as ribose-1-phosphate. This key intermediate then enters the pentose phosphate pathway, from which its carbon skeleton can be directed into glycolysis and the TCA cycle.

Inosine-Mediated Adenosine Receptor Signaling

Inosine can act as a signaling molecule by binding to adenosine receptors, primarily A1, A2A, A2B, and A3 receptors. This interaction can trigger various downstream signaling cascades, influencing processes such as cell proliferation and inflammation.

Methodological & Application

Application Notes and Protocols for Inosine-13C5 Metabolic Flux Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inosine, a purine nucleoside, is a critical intermediate in the purine metabolism pathway. It plays a pivotal role in both the de novo synthesis and salvage pathways of purine nucleotides, which are essential for DNA and RNA synthesis, cellular energy metabolism, and signaling processes.[1][2] Alterations in purine metabolism are implicated in various diseases, including cancer and immunological disorders.[3][4] Inosine-13C5 metabolic flux analysis is a powerful technique that utilizes stable isotope labeling to trace the metabolic fate of inosine and quantify the rates (fluxes) of interconnected metabolic pathways. This approach provides a dynamic view of cellular metabolism, offering insights into how cells utilize inosine for nucleotide synthesis and energy production under different physiological and pathological conditions. These insights are invaluable for understanding disease mechanisms and for the development of novel therapeutic strategies that target metabolic pathways.

Principle of the Method

This protocol describes the use of this compound, where five carbon atoms in the ribose moiety are replaced with the stable isotope 13C, as a tracer to investigate purine metabolism. Cells are cultured in a medium containing this compound, which is taken up by the cells and enters the purine salvage pathway. Through a series of enzymatic reactions, the 13C label is incorporated into downstream metabolites, including inosine monophosphate (IMP), adenosine monophosphate (AMP), guanosine monophosphate (GMP), and their corresponding di- and tri-phosphate forms. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of 13C atoms) of these metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS), the relative and absolute fluxes through the purine salvage and de novo synthesis pathways can be determined.

Key Applications

-

Cancer Metabolism Research: Elucidating the reliance of cancer cells on the purine salvage pathway for nucleotide synthesis, which can be a therapeutic target.

-

Immunometabolism: Investigating the role of inosine in modulating immune cell function and proliferation.[3]

-

Drug Development: Screening and characterizing the mechanism of action of drugs that target purine metabolism.

-

Neurological Disorders: Studying the neuroprotective effects of inosine and its role in neuronal energy metabolism.

Experimental Protocols

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate the cells of interest (e.g., cancer cell line, primary immune cells) in appropriate culture vessels (e.g., 6-well plates or 10-cm dishes) and culture in standard growth medium until they reach the desired confluency (typically 60-80%).

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing a base medium (e.g., DMEM, RPMI-1640) lacking normal inosine with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled nucleosides. Add this compound to the desired final concentration (e.g., 100 µM).

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

-